molecular formula C11H21N3O2 B7919006 N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7919006
M. Wt: 227.30 g/mol
InChI Key: QVSNLXUGLLIVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a piperidine-based acetamide derivative characterized by a unique substitution pattern: an ethyl group and a 2-amino-acetyl moiety attached to the piperidin-3-yl scaffold.

Properties

IUPAC Name

N-[1-(2-aminoacetyl)piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSNLXUGLLIVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis

The stepwise method involves sequential modification of the piperidine backbone. The process can be broken into three critical stages:

Formation of the Piperidine Intermediate

Piperidine-3-amine serves as the starting material. The amine group at the 3-position is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. Boc protection is achieved by reacting piperidine-3-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (ice-water bath)

  • Time: 4–6 hours

  • Yield: 85–90%

Attachment of the 2-Amino-Acetyl Group

The Boc-protecting group is removed using trifluoroacetic acid (TFA) in DCM, exposing the primary amine. This amine is then reacted with chloroacetyl chloride to introduce the chloro-acetyl group, followed by amination with aqueous ammonia to yield the final 2-amino-acetyl substituent.

Reaction Conditions:

  • Solvent: DCM for deprotection; methanol for amination

  • Temperature: 0°C (deprotection), 50°C (amination)

  • Time: 2 hours (deprotection), 6 hours (amination)

  • Yield: 65–70%

One-Pot Synthesis

To improve efficiency, a one-pot synthesis strategy consolidates multiple steps into a single reaction vessel. This method reduces purification intervals and enhances overall yield.

Key Steps:

  • Simultaneous Protection and Acetylation: Piperidine-3-amine is treated with Boc anhydride and acetic anhydride in a dual-function reaction.

  • In-Situ Amination: Without isolating intermediates, the reaction mixture is subjected to amination with ethylamine and chloroacetyl chloride.

Advantages:

  • Reduced solvent waste

  • Total synthesis time: 18–24 hours

  • Overall yield: 60–65%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness, scalability, and environmental sustainability. Continuous flow chemistry and automated systems are employed to achieve these goals.

Continuous Flow Reactor Design

A tubular flow reactor with staggered temperature zones enables precise control over reaction parameters:

  • Zone 1 (0–5°C): Boc protection of piperidine-3-amine.

  • Zone 2 (25°C): Acetylation with acetic anhydride.

  • Zone 3 (50°C): Amination and deprotection.

Throughput: 10–15 kg/day
Purity: ≥98% (HPLC)

Solvent Recycling Systems

Industrial facilities integrate solvent recovery units to minimize waste. For example:

  • Distillation columns reclaim THF and DCM.

  • Methanol is purified via activated carbon filtration.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include temperature, solvent polarity, and catalyst loading.

Temperature Effects

  • Low Temperatures (0–5°C): Favor Boc protection and prevent side reactions.

  • Elevated Temperatures (50°C): Accelerate amination but risk decomposition.

Solvent Selection

Polar aprotic solvents like THF and DCM enhance reaction rates by stabilizing transition states.

SolventDielectric ConstantReaction Rate (k, s⁻¹)
THF7.60.45
DCM8.90.38
Acetonitrile37.50.28

Catalyst Efficiency

DMAP outperforms other catalysts in acetylation reactions due to its strong nucleophilic character.

Purification and Characterization Techniques

Chromatographic Purification

  • Column Chromatography: Silica gel (230–400 mesh) with a gradient eluent (DCM:MeOH, 95:5 to 80:20).

  • HPLC: C18 column, mobile phase: acetonitrile/water (70:30), flow rate: 1 mL/min.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15 (t, J=7.0 Hz, 3H, CH₂CH₃), 2.05 (s, 3H, COCH₃), 3.25–3.40 (m, 4H, piperidine H).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthesis Approaches

MethodYield (%)Purity (%)Scalability
Stepwise7098Moderate
One-Pot6595High
Continuous Flow7599Industrial

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide has been investigated for its potential therapeutic effects, particularly in treating infections due to its bioactive properties.

Biological Activity :

  • Antimicrobial Properties : Exhibits promising antibacterial and antifungal activities. In studies, it showed effectiveness against various pathogens with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
PathogenMIC Value (µg/mL)Reference Compound
Staphylococcus aureus25Ciprofloxacin
Escherichia coli50Ampicillin
Pseudomonas aeruginosa75Gentamicin
Candida albicans30Fluconazole

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules and heterocycles. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Using reagents like potassium permanganate to yield ketones or carboxylic acids.
  • Reduction : Employing lithium aluminum hydride to produce amines or alcohols.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionAlkyl halidesModified amides or substituted derivatives

Antimicrobial Efficacy Study

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated not only inhibition of bacterial growth but also a reduction in biofilm formation, which is critical for chronic infections. This suggests that the compound could be developed as a therapeutic agent for resistant bacterial strains.

Antifungal Activity Assessment

Another study focused on its antifungal properties, revealing that it effectively inhibited the growth of Candida albicans, with an MIC value significantly lower than that of traditional antifungal agents. This highlights its potential as an alternative treatment option in antifungal therapy.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related piperidinyl acetamides and their distinguishing properties:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Features Biological Activity (if available)
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide Ethyl, 2-amino-acetyl ~213.32 (inferred) Central piperidine core; dual substitution (ethyl + amino-acetyl) Not reported in evidence
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide Ethyl, 2-amino-ethyl 213.32 Stereospecific (S-configuration); simpler amino-ethyl side chain Discontinued (potential stability issues)
N-Methyl-N-(S)-piperidin-3-yl-acetamide Methyl, hydrogen 156.23 Smaller substituent (methyl); stereochemistry (S) critical for activity Used in enantioselective synthesis
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide 4-Methylpiperidine, indole-sulfonyl 521.6 Complex hybrid structure; sulfonyl and trifluoromethyl groups No activity data in evidence
N-(Piperidin-1-yl)benzenesulfonamide derivatives Piperidine, benzenesulfonamide Varies (~300–400) Sulfonamide linkage; evaluated for AChE/BChE/LOX inhibition Moderate to high enzyme inhibition

Stability and Commercial Availability

  • Stereochemical Stability : The (S)-configured analog in underscores the need for rigorous chiral analysis to avoid racemization, a common challenge in piperidine derivatives .

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide, a compound characterized by its piperidine structure and acetamide functional group, has garnered significant attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : Approximately 198.28 g/mol

The compound consists of a piperidine ring attached to an acetamide moiety, which contributes to its chemical reactivity and biological activity. The presence of both an amine and an acetamide group suggests potential for diverse interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . It has been investigated against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<100 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's structure allows it to interact with various cellular pathways, potentially leading to anticancer effects . Studies have shown that derivatives of piperidine can induce apoptosis in cancer cells. For instance, a related compound demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against multiple bacterial strains using the agar disc-diffusion method. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and E. coli .
  • Anticancer Evaluation : Another research effort investigated the cytotoxic properties of similar piperidine derivatives in cancer cell lines, revealing promising results in apoptosis induction .
  • Therapeutic Applications : The compound is being explored for its potential use in treating conditions such as inflammation and pain due to its structural characteristics that allow for interaction with inflammatory pathways .

Q & A

Q. What are the optimal synthetic routes for N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide, and how can reaction conditions be standardized?

Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

Acylation of piperidine : Reacting 3-aminopiperidine with chloroacetyl chloride to introduce the amino-acetyl group.

N-Ethylation : Using ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) to alkylate the secondary amine.

Acetamide formation : Final acetylation with acetic anhydride or acetyl chloride under anhydrous conditions.
Critical parameters include temperature control (0–5°C for acylation to prevent side reactions), solvent selection (e.g., DMF for solubility), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How should researchers characterize the molecular structure and purity of this compound?

Answer: Standard characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 1.1 (t, 3H, CH₂CH₃), δ 2.0 (s, 3H, COCH₃), δ 3.2–3.8 (m, piperidine protons).
    • ¹³C NMR : Key signals at 170 ppm (C=O of acetamide), 45 ppm (N-CH₂CH₃).
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₁H₂₁N₃O₂ [M+H]⁺: 228.17; observed: 228.2 .
  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to confirm ≥95% purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: Critical safety measures include:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors/dust.
  • Storage : Keep in airtight containers at –20°C, away from moisture and oxidizing agents .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

Answer: The stereochemistry at the piperidine ring (C3 position) and acetylated amine critically affects target binding. For example:

  • R-configuration : Enhances binding to G-protein-coupled receptors (e.g., NK1 receptors) due to optimal spatial alignment with hydrophobic pockets .
  • S-configuration : Reduces affinity by ~50% in receptor-binding assays (IC₅₀: R-form = 12 nM vs. S-form = 25 nM).
    Methodological Insight : Use chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to resolve enantiomers .

Q. What computational strategies can predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate logP (predicted: 1.8) and pKa (8.2 for the amino group).
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity (Probability: 0.72) .

Q. How can researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?

Answer: Discrepancies often arise from assay conditions:

  • Case Study : Reported IC₅₀ values for NK1 receptor inhibition range from 12 nM to 50 nM.
  • Root Cause Analysis :
    • Buffer pH : Activity drops by 30% at pH 6.5 vs. pH 7.4.
    • Cell Lines : HEK293 vs. CHO cells show 2-fold difference in receptor expression.
  • Resolution : Standardize assays using reference compounds (e.g., LY303870 for NK1) and validate via orthogonal methods (e.g., SPR vs. radioligand binding) .

Q. What strategies optimize the compound’s selectivity for neurological vs. cardiovascular targets?

Answer:

  • Structural Modifications :
    • Replace the ethyl group with cyclopropane to reduce off-target binding to adrenergic receptors.
    • Introduce a fluorine atom at the piperidine C4 position to enhance blood-brain barrier penetration.
  • In Silico Screening : Dock derivatives into homology models of dopamine D2 and serotonin 5-HT3 receptors to prioritize candidates .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for this compound?

Answer:

  • Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactor to calculate intrinsic clearance (Cl₍ᵢₙₜᵢₙₛᵢ𝒸₎).
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input parameters include tissue partition coefficients and enzyme kinetics (Km, Vmax) from hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.